molecular formula C25H19F3N2O3 B3135164 Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate CAS No. 400086-87-5

Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate

Cat. No. B3135164
CAS RN: 400086-87-5
M. Wt: 452.4 g/mol
InChI Key: ZIUKRNMKFLTXGP-UHFFFAOYSA-N
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Description

“Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate” is a chemical compound with the molecular formula C25H19F3N2O3 . It has an average mass of 452.425 Da and a monoisotopic mass of 452.134766 Da .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate”, involves various methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenyl ring through an oxymethyl group. The phenyl ring is then linked to a benzoate group via a methylene bridge .

Scientific Research Applications

BRAFV600E Inhibitors

A study by Qin et al. (2014) focused on the design, synthesis, and biological evaluation of a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential inhibitors of the BRAFV600E mutation, commonly associated with various cancers. The compounds showed potent inhibitory activity against A375 and WM266.4 cancer cell lines, with one compound, in particular, displaying significant selectivity and potency in vitro. The study suggests that the (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate scaffold could serve as a basis for developing new cancer therapeutics targeting the BRAFV600E mutation (Qin et al., 2014).

Hydrogen-Bonded Supramolecular Structures

Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures of two isomeric compounds, including methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. These structures demonstrated complex hydrogen bonding patterns, forming sheets and chains that could have implications for the development of new materials or chemical sensors (Portilla et al., 2007).

Synthetic Chemistry

The synthesis and reactions of 4,5-Diphenyl-1,3,4-oxadiazolylium-2-dicyanmethanide with methanol and singlet oxygen were explored by Gotthardt and Schenk (1985). The reactions led to the formation of compounds such as methyl benzoate, indicating potential applications in synthetic organic chemistry and the study of reaction mechanisms (Gotthardt & Schenk, 1985).

Antimicrobial Evaluation

Ningaiah et al. (2014) synthesized a novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles and evaluated their antimicrobial activity. The compounds exhibited varying degrees of antimicrobial efficacy, with some showing potent activity. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).

properties

IUPAC Name

methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-32-24(31)19-14-12-17(13-15-19)16-33-22-21(18-8-4-2-5-9-18)30(20-10-6-3-7-11-20)29-23(22)25(26,27)28/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKRNMKFLTXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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